Abacavir 5'-phosphate
CAS No.: 136470-77-4
Cat. No.: VC21338731
Molecular Formula: C14H19N6O4P
Molecular Weight: 366.31 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 136470-77-4 |
---|---|
Molecular Formula | C14H19N6O4P |
Molecular Weight | 366.31 g/mol |
IUPAC Name | [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C14H19N6O4P/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-24-25(21,22)23/h1,4,7-10H,2-3,5-6H2,(H2,21,22,23)(H3,15,17,18,19)/t8-,10+/m1/s1 |
Standard InChI Key | YQBOXVWMECPEJS-SCZZXKLOSA-N |
Isomeric SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COP(=O)(O)O |
SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COP(=O)(O)O |
Canonical SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COP(=O)(O)O |
Appearance | White Solid |
Melting Point | 189-194 °C |
Chemical Identity and Properties
Abacavir 5'-phosphate, also known as abacavir monophosphate, is a phosphorylated metabolite of abacavir with the CAS registry number 136470-77-4. Its complete IUPAC name is {(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methyl dihydrogen phosphate . This compound belongs to the chemical class of 2,6-diaminopurines and organic phosphates, deriving directly from abacavir through phosphorylation . In terms of physical characteristics, abacavir 5'-phosphate appears as a white solid under standard conditions .
The molecular structure features a purine base with amino and cyclopropylamino substituents, connected to a cyclopentene ring system that carries a phosphate group. This unique structural arrangement contributes to its specific role in the metabolic pathway of abacavir and its ultimate antiviral activity.
Computed Chemical Properties
Below is a comprehensive table of the computed chemical properties of abacavir 5'-phosphate:
Property | Value |
---|---|
Molecular Formula | C14H19N6O4P |
Molecular Weight | 366.31 |
XLogP3 | -0.2 |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 9 |
Rotatable Bond Count | 6 |
Exact Mass | 366.12054011 |
Monoisotopic Mass | 366.12054011 |
Topological Polar Surface Area | 148 |
Heavy Atom Count | 25 |
Complexity | 570 |
Defined Atom Stereocenter Count | 2 |
Covalently-Bonded Unit Count | 1 |
Net Charge | 0 |
The compound's relatively high hydrogen bond donor and acceptor counts (4 and 9 respectively) contribute to its solubility profile, while the negative XLogP3 value (-0.2) suggests a slight hydrophilic tendency . The topological polar surface area of 148 indicates significant polarity, which affects its membrane permeability characteristics and potentially its pharmacokinetic behavior.
Biochemical Role
Abacavir 5'-phosphate serves as a key intermediate metabolite in the activation pathway of abacavir, the parent compound. Abacavir itself is a carbocyclic synthetic nucleoside analogue with potent antiviral properties . Within cells, abacavir undergoes a series of phosphorylation steps, with abacavir 5'-phosphate representing the first phosphorylated metabolite in this cascade .
Metabolic Pathway
The metabolic activation of abacavir follows a specific pathway:
-
Abacavir (parent drug) enters cells
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Intracellular enzymes convert abacavir to abacavir 5'-phosphate
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Further phosphorylation leads to abacavir diphosphate
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Final conversion produces carbovir triphosphate (the ultimately active form)
This phosphorylation sequence is essential for the drug's antiviral activity, as only the triphosphate form can effectively inhibit the viral enzyme reverse transcriptase . Abacavir 5'-phosphate has been officially classified as a metabolite in biochemical databases, confirming its role as an intermediate in this metabolic pathway .
Structural Comparisons with Related Compounds
Abacavir 5'-phosphate shares structural similarities with other nucleoside phosphates but has distinct features that influence its biochemical behavior. As a phosphorylated derivative of abacavir, it maintains the unique carbocyclic nucleoside structure of the parent compound.
Comparison with Other Nucleoside Phosphates
The table below compares abacavir 5'-phosphate with structurally related compounds:
Compound | CAS Number | Role | Structural Distinction |
---|---|---|---|
Abacavir 5'-Phosphate | 136470-77-4 | Metabolite of abacavir | Carbocyclic ring with 5'-phosphate |
Pyridoxal 5′-phosphate | 54-47-7 | Vitamin B6 derivative | Pyridine ring structure |
7-Deazaadenosine 5′-phosphate | 16719-46-3 | Modified nucleoside | Contains deazaadenine base |
2',3'-dideoxyadenosine 5'-phosphate | 26315-32-2 | Dideoxynucleoside | Lacks 2' and 3' hydroxyl groups |
This comparison illustrates that while all these compounds are nucleoside phosphates, abacavir 5'-phosphate's unique carbocyclic structure (replacing the oxygen in the ribose ring with carbon) contributes to its specific role in HIV therapy .
Research Findings on Inhibition Mechanisms
Research into the molecular mechanism of inhibition has provided insights into how abacavir and its phosphorylated metabolites, including abacavir 5'-phosphate, function at the molecular level. These studies have revealed important structure-activity relationships that explain both the effectiveness and limitations of these compounds.
Incorporation Efficiency Studies
Kinetic studies examining the incorporation of carbovir triphosphate (the active metabolite derived from abacavir 5'-phosphate) have revealed interesting findings:
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Carbovir triphosphate (CBVTP) is surprisingly a relatively poor substrate for HIV-1 reverse transcriptase (RT(WT)) compared to the natural substrate dGTP
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The M184V mutation in HIV-1 reverse transcriptase (RT(M184V)) further decreases the efficiency of CBVTP utilization
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This decreased efficiency contributes to viral resistance at the incorporation level
These findings explain the molecular basis for observed clinical resistance patterns and provide rationale for the development of new compounds that might overcome such resistance.
Structure-Activity Relationships
Research has compared the planar carbocyclic structure in carbovir triphosphate with other nucleoside analogues:
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D4TTP (a thymidine analogue with a 2',3'-unsaturated ribose ring) incorporates with high efficiency
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CBVTP (with carbon replacing oxygen in the deoxyribose ring) incorporates less efficiently
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D4GTP (with a planar 2',3'-unsaturated deoxyribose guanosine structure) is an excellent substrate for RT(WT) and shows no resistance with the M184V mutation
These comparisons have led to new insights for developing improved antiviral agents with enhanced activity against resistant HIV strains.
Analytical Methods for Detection
Various analytical methods have been developed to detect and quantify abacavir and its metabolites, including abacavir 5'-phosphate, in research and clinical settings.
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